molecular formula C14H17N3O3S2 B12475790 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12475790
M. Wt: 339.4 g/mol
InChI Key: SVSCRWJSALDYPS-UHFFFAOYSA-N
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Description

2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, dimethylpyridine, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:

These methods are chosen based on the desired yield, purity, and reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amines, sulfoxides, and sulfones, which can have different biological and chemical properties.

Scientific Research Applications

2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thiolane ring play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-9-5-10(2)16-14(12(9)6-15)21-7-13(18)17-11-3-4-22(19,20)8-11/h5,11H,3-4,7-8H2,1-2H3,(H,17,18)

InChI Key

SVSCRWJSALDYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2CCS(=O)(=O)C2)C

Origin of Product

United States

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